molecular formula C23H25FN6S2 B15024045 {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate

Cat. No.: B15024045
M. Wt: 468.6 g/mol
InChI Key: RKTMLGNOQSQLCQ-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, a fluorophenyl group, and a benzylpiperidine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the fluorophenyl and benzylpiperidine groups. Key steps include:

    Formation of the Triazine Ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves nucleophilic substitution reactions, where a fluorophenyl amine is reacted with the triazine intermediate.

    Attachment of the Benzylpiperidine Moiety: This is typically done through a coupling reaction, using reagents such as carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes.

Medicine

In medicine, {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological pathways, offering possibilities for drug development.

Industry

Industrially, the compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate
  • {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate

Uniqueness

The uniqueness of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-benzylpiperidine-1-carbodithioate lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more selective in biological interactions compared to its analogs.

Properties

Molecular Formula

C23H25FN6S2

Molecular Weight

468.6 g/mol

IUPAC Name

[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-benzylpiperidine-1-carbodithioate

InChI

InChI=1S/C23H25FN6S2/c24-18-6-8-19(9-7-18)26-22-28-20(27-21(25)29-22)15-32-23(31)30-12-10-17(11-13-30)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H3,25,26,27,28,29)

InChI Key

RKTMLGNOQSQLCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N

Origin of Product

United States

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